molecular formula C8H8N2OS B13107890 2-(S-Methylsulfonimidoyl)benzonitrile

2-(S-Methylsulfonimidoyl)benzonitrile

Cat. No.: B13107890
M. Wt: 180.23 g/mol
InChI Key: FHYFAPVWQGDCKG-UHFFFAOYSA-N
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Description

2-(S-Methylsulfonimidoyl)benzonitrile is an organic compound with the molecular formula C8H8N2OS It is characterized by the presence of a benzonitrile group attached to a sulfonimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(S-Methylsulfonimidoyl)benzonitrile typically involves the reaction of benzonitrile with a sulfonimidoyl precursor. One common method involves the use of hydroxylamine hydrochloride and benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(S-Methylsulfonimidoyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(S-Methylsulfonimidoyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(S-Methylsulfonimidoyl)benzonitrile involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-(methylsulfonimidoyl)benzonitrile

InChI

InChI=1S/C8H8N2OS/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5,10H,1H3

InChI Key

FHYFAPVWQGDCKG-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

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